
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine is a complex organic compound characterized by the presence of multiple functional groups, including chlorobenzyl, fluorophenyl, pyridinyl, and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: Starting with a pyrimidine precursor, the core structure is synthesized through cyclization reactions.
Introduction of Sulfanyl Groups: The chlorobenzyl and fluorophenyl groups are introduced via nucleophilic substitution reactions, where thiol groups react with halogenated aromatic compounds.
Final Assembly: The pyridinyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine or pyridinyl rings, potentially altering their electronic properties.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like thiols or amines.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine or pyridinyl derivatives.
Substitution Products: Various functionalized aromatic compounds.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of catalysts.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development:
Biological Probes: Used in research to study biological pathways and interactions due to its ability to bind selectively to certain biomolecules.
Industry:
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Polymer Science: Incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to engage in various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to changes in biological pathways or chemical reactions.
Comparación Con Compuestos Similares
- 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-bromophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
- 4-(((4-Methylbenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
Uniqueness:
- Functional Group Diversity: The combination of chlorobenzyl, fluorophenyl, and pyridinyl groups in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
- Reactivity: The specific arrangement of functional groups influences the compound’s reactivity, making it suitable for specialized applications in catalysis and drug design.
This detailed overview provides a comprehensive understanding of 4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-fluorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-6-(4-fluorophenyl)sulfanyl-2-pyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3S2/c24-17-6-4-16(5-7-17)14-29-15-19-13-22(30-20-10-8-18(25)9-11-20)28-23(27-19)21-3-1-2-12-26-21/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKPGTVXIAPGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)SC3=CC=C(C=C3)F)CSCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
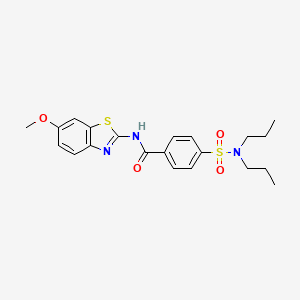
![3-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B3003210.png)
![5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3003211.png)
![1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride](/img/structure/B3003212.png)
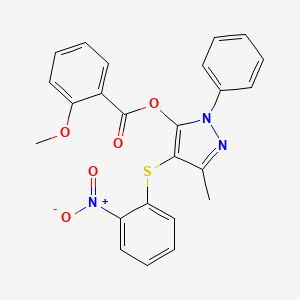
![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3003214.png)
![1-Iodo-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B3003217.png)
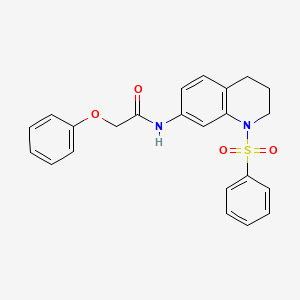
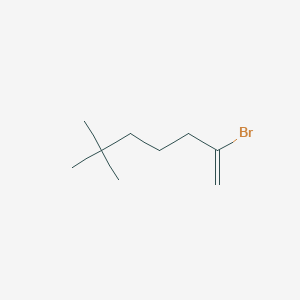
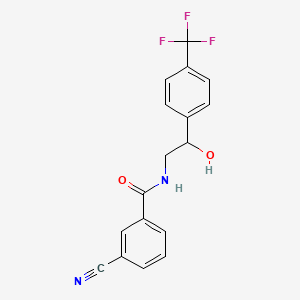
![(2Z)-2-[(2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3003224.png)
![3-Amino-1-{4-[(difluoromethyl)sulfanyl]phenyl}thiourea](/img/structure/B3003225.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3003226.png)
![1-(2-(dimethylamino)ethyl)-4-(2,8-dimethylimidazo[1,2-a]pyridine-3-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B3003228.png)
